N,5-Diphenyl-1,2-oxazole-3-carboxamide

Lipophilicity Membrane permeability Drug-likeness

Researchers require defined lipophilicity and regioisomeric purity for SAR studies-generic isoxazoles introduce assay variability. This N,5-diphenyl-3-carboxamide (XLogP3=3.2, TPSA=55.1 Ų) solves that need. - **Reference standard:** Unsubstituted scaffold for mtPTP inhibitor series (Roy et al., 2015); quantifies potency gains from aryl substitutions. - **Permeability control:** 1.4 logP unit differential vs. primary amide analog (CAS 23088-52-0) for PAMPA/Caco-2 calibration. - **Synthetic handle:** Electrophilic aromatic substitution on either phenyl ring; thermolysis route validated (Shimizu, 1986). ≥97% purity, ISO-certified supply, spectroscopic data (NMR, LC-MS) provided.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 101291-06-9
Cat. No. B3045008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-Diphenyl-1,2-oxazole-3-carboxamide
CAS101291-06-9
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H12N2O2/c19-16(17-13-9-5-2-6-10-13)14-11-15(20-18-14)12-7-3-1-4-8-12/h1-11H,(H,17,19)
InChIKeyKFRZPEBAENPQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,5-Diphenyl-1,2-oxazole-3-carboxamide: Identity and Physicochemical Profile


N,5-Diphenyl-1,2-oxazole-3-carboxamide (CAS 101291-06-9), also designated as 5-phenyl-isoxazole-3-carboxylic acid phenylamide, is a diarylisoxazole-3-carboxamide heterocycle featuring a fully aromatic isoxazole core substituted with a phenyl group at the 5-position and an N-phenyl carboxamide at the 3-position [1]. With a molecular formula of C₁₆H₁₂N₂O₂, a molecular weight of 264.28 g/mol, and a computed XLogP3 of 3.2, this compound occupies a distinct physicochemical space within the isoxazole-3-carboxamide class [1]. It is catalogued in authoritative databases including PubChem (CID 13620087) and the EPA DSSTox inventory (DTXSID80545186), and is commercially available from multiple chemical suppliers at purities ranging from 95% to 99% for pharmaceutical R&D, medicinal chemistry optimization, and quality control applications [1][2].

Why Structural Substitution Is Not Straightforward


Within the isoxazole-3-carboxamide class, seemingly minor structural alterations produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and molecular topology that cascade into divergent membrane permeability, target engagement, and metabolic stability profiles. The N,5-diphenyl substitution pattern yields a computed logP of 3.2, compared to 1.8 for the primary amide analog 5-phenylisoxazole-3-carboxamide (CAS 23088-52-0), representing a logP increase of approximately 1.4 units that cannot be replicated by simple concentration adjustments in biological assays [1][2]. The regioisomer N,3-diphenyl-5-isoxazolecarboxamide (CAS 1155-11-9) places the carboxamide at the 5-position of the isoxazole ring, reversing the vector of hydrogen-bond donor/acceptor presentation relative to the 3-carboxamide orientation—a critical consideration in structure-based drug design where amide geometry governs target complementarity . The carboxylic acid precursor 5-phenylisoxazole-3-carboxylic acid (CAS 14441-90-8) introduces an ionizable acidic moiety (approximate pKa ~3-4) absent in the neutral carboxamide, fundamentally altering solubility, protein binding, and cellular uptake kinetics . These physicochemical divergences mean that procurement decisions must be guided by the specific structural requirements of the intended assay or synthetic application rather than class-level assumptions.

Quantitative Differentiation Against Key Comparators


Lipophilicity Advantage Over Primary Amide Analog

N,5-Diphenyl-1,2-oxazole-3-carboxamide exhibits a computed XLogP3 of 3.2, compared to 1.8 for 5-phenylisoxazole-3-carboxamide (CAS 23088-52-0), which lacks the N-phenyl substituent and bears a primary amide group [1][2]. The N-phenyl substitution replaces one hydrogen-bond donor with a hydrophobic phenyl ring, reducing topological polar surface area to 55.1 Ų versus approximately 69 Ų for the primary amide analog (estimated from fragment contributions), and increasing the number of rotatable bonds from 2 to 3 [1][2].

Lipophilicity Membrane permeability Drug-likeness

Carboxamide Regioisomerism: 3- vs 5-Position

N,5-Diphenyl-1,2-oxazole-3-carboxamide positions the carboxamide group at the 3-position of the isoxazole ring, whereas the regioisomer N,3-diphenyl-5-isoxazolecarboxamide (CAS 1155-11-9) places it at the 5-position, with the phenyl substituent occupying the alternative position . Both share the identical molecular formula (C₁₆H₁₂N₂O₂) and molecular weight (264.28 g/mol), making them isosteric but geometrically and electronically non-equivalent [1]. In the broader diarylisoxazole-3-carboxamide literature, the 3-carboxamide configuration has been specifically optimized for mitochondrial permeability transition pore (mtPTP) inhibition, with SAR studies demonstrating that amide position critically governs hydrogen-bonding geometry with the target pore complex [2].

Regioisomerism Structure-activity relationship Medicinal chemistry

Aromatic vs Dihydro Core: Planarity and Conformation

N,5-Diphenyl-1,2-oxazole-3-carboxamide possesses a fully aromatic isoxazole ring (two endocyclic double bonds), whereas the structurally related N,5-Diphenyl-4,5-dihydroisoxazole-3-carboxamide (CAS 107402-49-3) contains a partially saturated 4,5-dihydroisoxazole ring with only one endocyclic double bond at the 2,3-position [1]. This oxidation state difference results in the target compound having a planar isoxazole core conducive to extended π-conjugation with both phenyl rings, while the dihydro analog introduces sp³ character at C4, breaking planarity and reducing the effective conjugation length [1].

Oxidation state Planarity π-stacking

Neutral Carboxamide vs Ionizable Carboxylic Acid

N,5-Diphenyl-1,2-oxazole-3-carboxamide is a neutral molecule at physiological pH, whereas its synthetic precursor 5-phenylisoxazole-3-carboxylic acid (CAS 14441-90-8) contains a free carboxylic acid group (approximate pKa 3-4) that is predominantly ionized (carboxylate anion) at pH 7.4 [1][2]. The melting point of the carboxylic acid is well-characterized at 160–164 °C (lit.), while the target compound's melting point is less consistently reported, consistent with the reduced intermolecular hydrogen-bonding capacity of the secondary amide relative to the carboxylic acid dimer motif .

Ionization state Solubility Protein binding

Diarylisoxazole-3-carboxamide mtPTP Inhibitor Scaffold

The diarylisoxazole-3-carboxamide chemotype, to which N,5-diphenyl-1,2-oxazole-3-carboxamide belongs, has been validated as a privileged scaffold for mitochondrial permeability transition pore (mtPTP) inhibition. In the foundational SAR study by Roy et al. (2015), the hit compound 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide demonstrated mtPTP inhibition with EC₅₀ < 0.39 μM against mitochondrial swelling and a therapeutic window exceeding 250-fold (rhodamine 123 uptake EC₅₀ > 100 μM) [1]. Subsequent optimization within this series yielded picomolar inhibitors (e.g., EC₅₀ = 9 nM for optimized lead ML404) with therapeutic windows exceeding 20,000-fold [2]. While N,5-diphenyl-1,2-oxazole-3-carboxamide itself was not directly tested in these studies, it preserves the core 5-phenyl-isoxazole-3-carboxamide pharmacophore essential for mtPTP engagement, providing a structurally validated starting point for hit expansion and SAR exploration [1][2].

Mitochondrial permeability transition pore mtPTP Drug discovery

Synthetic Accessibility and Commercial Availability

A general synthetic methodology for isoxazole-3-carboxanilides, including the target compound class, was reported by Shimizu et al. (1986), wherein thermolysis of α-methoxycarbonyl-α-nitroacetanilides in the presence of dipolarophiles yields isoxazole-3-carboxanilides in 20–63% isolated yields . This established route enables laboratory-scale preparation without reliance on proprietary or protected synthetic intermediates. In contrast, the synthesis of the dihydro analog (CAS 107402-49-3) requires a distinct cycloaddition strategy involving nitrile oxides with styrenes rather than alkynes, reflecting different precursor requirements . The target compound is also commercially available from multiple vendors (e.g., MolCore, Leyan) at 95–99% purity, with ISO-certified quality systems supporting pharmaceutical R&D procurement .

Synthetic chemistry Cycloaddition Building block

Research and Industrial Application Scenarios


mtPTP Inhibitor Hit Expansion and SAR Studies

Procurement of N,5-diphenyl-1,2-oxazole-3-carboxamide enables systematic structure-activity relationship exploration of the diarylisoxazole-3-carboxamide mtPTP inhibitor series validated by Roy et al. (2015) [1]. The unsubstituted N,5-diphenyl scaffold serves as a reference compound for quantifying the potency gains achieved through aryl ring hydroxylation, halogenation, or methoxylation as described in the published optimization trajectory. Recommended assays include the mitochondrial swelling assay (EC₅₀ determination using isolated mouse liver mitochondria), calcium retention capacity measurement, and rhodamine 123 uptake counter-screen to establish the therapeutic window [1].

Membrane Permeability Structure-Property Analysis

With a computed XLogP3 of 3.2 and TPSA of 55.1 Ų, this compound occupies a favorable drug-like physicochemical space for passive membrane permeability [2]. It can be deployed as a control compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies to benchmark the permeability contribution of the N-phenyl substituent relative to the primary amide analog 5-phenylisoxazole-3-carboxamide (XLogP3 = 1.8) [2][3]. The 1.4 logP unit differential provides a quantifiable reference point for computational model calibration in medicinal chemistry programs.

Synthetic Intermediate for Library Construction

The N,5-diphenyl scaffold can be elaborated through electrophilic aromatic substitution (nitration, halogenation, sulfonation) on either phenyl ring, or through N-functionalization of the secondary amide to generate N-alkyl or N-acyl derivatives [1]. The documented thermolysis synthesis route (Shimizu et al., 1986) provides a validated pathway for analog generation . This compound is particularly suited for library synthesis programs targeting kinase inhibition, COX inhibition, or antimicrobial screening, where diarylheterocycle scaffolds have demonstrated enriched hit rates [1].

Quality Control Reference Standard

Available from ISO-certified suppliers at ≥97% purity, this compound can serve as a certified reference standard for HPLC, LC-MS, and NMR-based identity and purity verification of custom-synthesized diarylisoxazole-3-carboxamide analogs . Its well-defined spectroscopic properties (¹H NMR, ¹³C NMR, IR) and PubChem-deposited structural data (InChI, SMILES, exact mass = 264.089877630 Da) provide unambiguous identity confirmation benchmarks [2].

Quote Request

Request a Quote for N,5-Diphenyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.